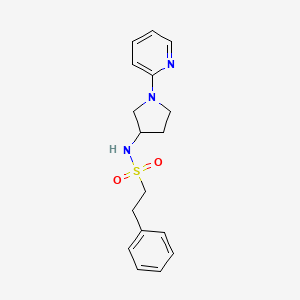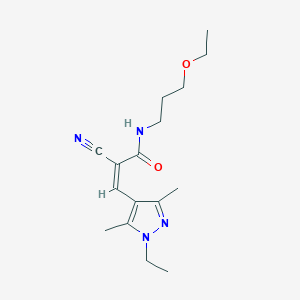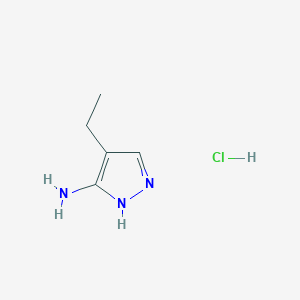![molecular formula C16H25NO3 B2801378 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide CAS No. 1795301-99-3](/img/structure/B2801378.png)
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pivalamide group attached to a hydroxyethoxyethyl chain, which is further substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl ethylamine, pivaloyl chloride, and ethylene glycol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug design and development.
Industry: In the materials science industry, this compound can be used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and pivalamide groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2-(2-hydroxyethoxy)-2-phenylethyl)pivalamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)pivalamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness: N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The pivalamide group also contributes to its stability and lipophilicity.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-5-7-13(8-6-12)14(20-10-9-18)11-17-15(19)16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOVYPQIZJGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(C)(C)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
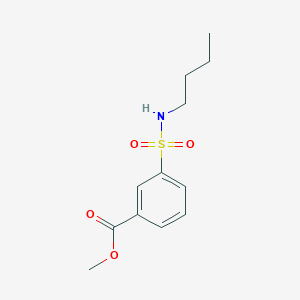
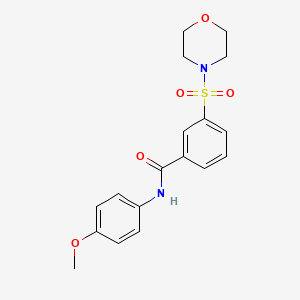

![6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2801303.png)
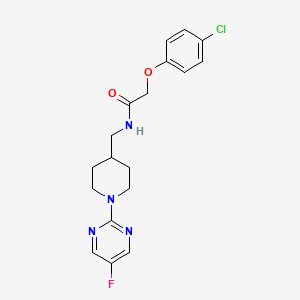
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)
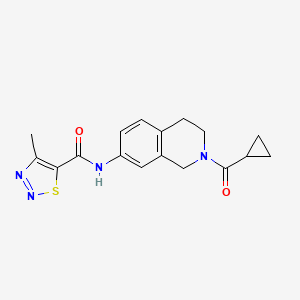
![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)
![7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801309.png)
